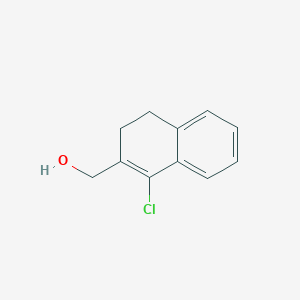

(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol

Vue d'ensemble

Description

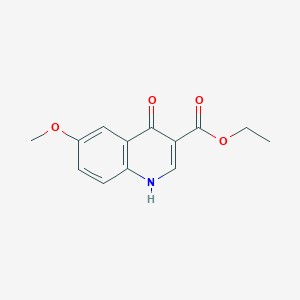

“(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol” is a chemical compound with the CAS Number: 128104-82-5. It has a molecular weight of 194.66 and its IUPAC name is (1-chloro-3,4-dihydro-2-naphthalenyl)methanol .

Synthesis Analysis

The synthesis of this compound involves the use of sodium borohydride in methanol at 0°C. A solution of 1-chloro-2-formyl-3,4-dihydronaphthalene is added dropwise to this mixture. The reaction is stirred at room temperature for 1 hour, after which carbon dioxide is cautiously bubbled through the reaction mixture for 15 minutes. The resulting mixture is then concentrated under reduced pressure. The residue is diluted with water, extracted with ether, dried (MgSO4), and concentrated to give the product as a yellow oil .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,13H,5-7H2 and the InChI key is IFPWUATXSMOUFP-UHFFFAOYSA-N .Applications De Recherche Scientifique

Retinoic Acid Metabolism Inhibitors

Specific Scientific Field

Biochemistry and pharmacology.

Summary

“(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol” derivatives have been investigated as inhibitors of retinoic acid (RA)-metabolizing enzymes. RA is involved in skin health and cancer prevention.

Experimental Procedures

Results

Retraction: Design, synthesis, and biological evaluation of (E)-N’-((1-Chloro-3,4-dihydronaphthalen-2-yl)methylene)benzohydrazide derivatives as anti-prostate cancer agents Design, synthesis and biological evaluation of 3,4-dihydronaphthalen-1(2H)-one derivatives Corrigendum: Design, Synthesis, and Biological Evaluation of (E)-N’-((1-Chloro-3,4-Dihydronaphthalen-2-yl)Methylene)Benzohydrazide Derivatives as Anti-prostate Cancer Agents Design, Synthesis, and Biological Evaluation of (E)-N’-((1-Chloro-3,4-Dihydronaphthalen-2-yl)Methylene)Benzohydrazide Derivatives as Anti-prostate Cancer Agents Design, Synthesis, and Biological Evaluation of (E)-N’-((1-Chloro-3,4-Dihydronaphthalen-2-yl)Methylene)Benzohydrazide Derivatives as Anti-prostate Cancer Agents

Safety And Hazards

Propriétés

IUPAC Name |

(1-chloro-3,4-dihydronaphthalen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPWUATXSMOUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C2=CC=CC=C21)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564399 | |

| Record name | (1-Chloro-3,4-dihydronaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol | |

CAS RN |

128104-82-5 | |

| Record name | (1-Chloro-3,4-dihydronaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)

![4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione](/img/structure/B182845.png)

![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)

![3-Phenylbenzo[d]isoxazol-6-ol](/img/structure/B182858.png)